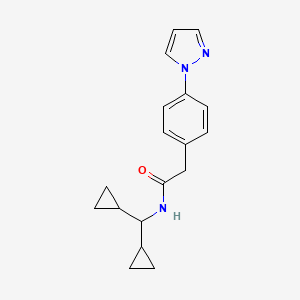![molecular formula C19H26N2O2 B7635279 N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide, also known as CTDP-1, is a compound that has attracted attention in scientific research due to its potential therapeutic applications. CTDP-1 is a cyclic amide that belongs to the class of pyrrolidine carboxamides. In
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide is not fully understood, but it is believed to act on the reward pathway in the brain. N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide has been shown to reduce the release of dopamine in the nucleus accumbens, a key region of the brain involved in reward and addiction. This suggests that N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide may work by reducing the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
Studies have shown that N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide has a number of biochemical and physiological effects. For example, N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide has been shown to reduce the expression of certain genes involved in addiction, suggesting that it may work by altering gene expression. N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide in lab experiments is that it is a relatively new compound, so there is still much to be learned about its properties and potential therapeutic applications. However, one limitation is that the synthesis of N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide. One area of interest is in further exploring its potential therapeutic applications, particularly in the treatment of addiction. Another area of interest is in understanding the mechanism of action of N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide, which could lead to the development of more effective treatments for addiction and other psychiatric disorders. Additionally, further research is needed to determine the safety and efficacy of N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide in humans, which could pave the way for clinical trials and eventual FDA approval.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide involves the reaction of a cyclopropyl amine with 4-ethylphenylacetic acid, followed by cyclization using a coupling reagent. The resulting product is purified using column chromatography, yielding N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide as a white solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of addiction. N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of drug addiction in humans.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-14-5-7-15(8-6-14)9-12-18(22)21-13-3-4-17(21)19(23)20-16-10-11-16/h5-8,16-17H,2-4,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGVZIJMUWIYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CCCC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)